molecular formula C15H15ClN4O2S B2491769 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034364-18-4

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2491769
CAS No.: 2034364-18-4
M. Wt: 350.82
InChI Key: JSBJAYJWCFKQLK-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyrimidine Moiety: This step involves the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with 5-chloropyrimidine.

    Attachment of the Pyridine Ring: The final step involves the formation of a thioether bond between the pyrrolidine derivative and 4-mercaptopyridine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Similar structure but lacks the chloropyrimidine moiety.

    1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is unique due to the presence of the chloropyrimidine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJAYJWCFKQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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